molecular formula C14H22ClNO B1174827 OM 163 CAS No. 150104-43-1

OM 163

Cat. No.: B1174827
CAS No.: 150104-43-1
Attention: For research use only. Not for human or veterinary use.
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Description

OM 163, also known as this compound, is a useful research compound. Its molecular formula is C14H22ClNO. The purity is usually 95%.
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Properties

CAS No.

150104-43-1

Molecular Formula

C14H22ClNO

Synonyms

OM 163

Origin of Product

United States

Q & A

Q. What experimental methodologies are recommended for the synthesis and characterization of OM 163?

  • Methodological Answer : The synthesis of this compound should follow standardized protocols for chemical synthesis, including purification via column chromatography and characterization using spectroscopic techniques (e.g., NMR, IR, mass spectrometry). Ensure detailed documentation of reaction conditions (temperature, solvent, catalyst) and yield calculations. For validation, compare spectral data with established databases or prior literature. Experimental procedures must be replicable, with raw data and instrument parameters recorded in a lab notebook .
  • Example Data Table:
TechniqueParametersKey Observations
NMR 400 MHz, DMSO-d6Peaks at δ 7.2–7.4 (aromatic H), δ 3.5 (CH₃)
HPLC C18 column, 70% MeOHRetention time: 8.2 min, purity >95%

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Reproducibility requires rigorous adherence to protocols, including batch-to-batch consistency in synthesis, use of certified reference materials, and transparent reporting of deviations. Detailed supplementary materials should accompany publications, listing equipment specifications, reagent sources, and statistical methods (e.g., standard deviation, confidence intervals) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions may arise from variability in experimental models (e.g., cell lines, animal strains) or dosage regimes. Address this by:

Conducting dose-response studies to identify optimal concentrations.

Validating findings across multiple models (e.g., in vitro, in vivo).

Applying advanced statistical tools (ANOVA, multivariate analysis) to isolate confounding variables .

  • Example Approach:
  • Replicate experiments with independent samples.
  • Use RNAi or CRISPR knockouts (e.g., targeting receptors like CD22) to confirm mechanistic pathways .

Q. What strategies are effective for elucidating this compound’s mechanism of action in immune modulation?

  • Methodological Answer : Use interdisciplinary approaches:
  • Cellular assays : Measure cytokine production (e.g., IL-10 via ELISA) in dendritic cells (DCs) exposed to this compound. Include controls (e.g., untreated DCs, siRNA-mediated gene silencing) .
  • Molecular studies : Perform co-immunoprecipitation or surface plasmon resonance to identify binding partners (e.g., receptors like CD22).
  • Transcriptomic analysis : RNA-seq to map gene expression changes post-treatment .

Q. How should researchers design experiments to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Methodological Answer : A tiered approach is recommended:

In vitro : Solubility, plasma protein binding, and metabolic stability assays (e.g., liver microsome incubation).

In vivo : Administer this compound in animal models, collect blood/tissue samples at intervals, and quantify via LC-MS/MS.

Modeling : Use software (e.g., Phoenix WinNonlin) to calculate AUC, half-life, and clearance rates .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing this compound’s dose-dependent effects?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting and outlier detection (Grubbs’ test). Report p-values, effect sizes, and power analysis to ensure robustness .

Q. How can researchers validate this compound’s target specificity in complex biological systems?

  • Methodological Answer : Employ orthogonal validation methods:
  • Genetic : siRNA/CRISPR knockdown of suspected targets.
  • Pharmacological : Use selective inhibitors/agonists as competitors.
  • Structural : X-ray crystallography or cryo-EM to visualize binding interactions .

Ethical and Reporting Standards

Q. What are the best practices for documenting this compound’s toxicological data?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity studies. Report NOAEL (No Observed Adverse Effect Level), LOAEL, and histopathological findings. Include species-specific ethical approvals and raw data in supplementary materials .

Key Considerations for Researchers

  • Interdisciplinary Collaboration : Integrate chemical, biological, and computational methods for comprehensive insights.
  • Data Transparency : Share raw datasets via repositories (e.g., Zenodo) to enhance reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.